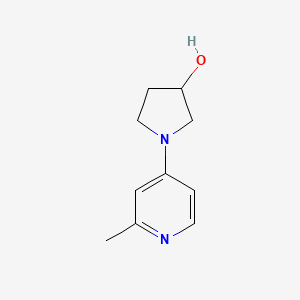

![molecular formula C20H19F3N2O3 B2508326 1-(4-methoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide CAS No. 1047516-52-8](/img/structure/B2508326.png)

1-(4-methoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

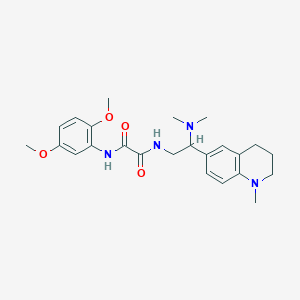

The compound "1-(4-methoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various pyrrolidine derivatives, which are structurally related to the compound . These derivatives exhibit a range of biological activities, including antioxidant, anti-inflammatory, analgesic, and potential antineoplastic properties. The presence of substituents like methoxyphenyl and trifluoromethylbenzyl groups in the compound suggests that it may have interesting chemical and biological characteristics worth exploring .

Synthesis Analysis

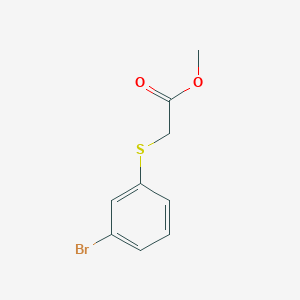

The synthesis of pyrrolidine derivatives often involves the formation of the pyrrolidine ring followed by functionalization at various positions on the ring. For example, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves introducing substituents such as chloro, hydroxyl, and amino groups onto the benzene ring . Similarly, asymmetric acylation and stereoselective reduction have been used to introduce chirality into pyrrolidine derivatives . These methods could potentially be adapted to synthesize the compound of interest.

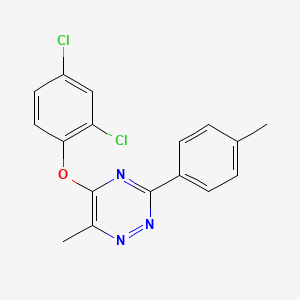

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the molecular structure of pyrrolidine derivatives. For instance, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned using this method . Additionally, the molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was studied by X-ray analysis, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety . These studies provide insights into the possible conformation of the compound .

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be influenced by the substituents present on the ring. For example, the presence of a 4-methoxyphenyl group has been shown to impact the antioxidant properties of benzamide derivatives . The functionalization reactions of pyrazole derivatives with aminopyridine have also been explored, indicating that the reactivity of the amide group could be an area of interest for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their substituents. For example, the crystal structure and solvation can affect the conformation and stability of these compounds . Theoretical calculations, such as density functional theory (DFT), can predict properties like HOMO and LUMO energies, which are related to the chemical reactivity of the molecule . Additionally, the molecular electrostatic potential (MEP) surface map can provide insights into the reactivity of specific sites within the molecule .

Aplicaciones Científicas De Investigación

Structural and Conformational Studies

Research on structurally related compounds, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, demonstrates significant interest in understanding the crystal structure and molecular conformation of these molecules. Such studies, employing X-ray analysis and molecular orbital methods, are foundational in the development of potential antineoplastic agents. The detailed analysis of molecular interactions and conformational stability provides essential insights for designing molecules with desired biological activities (Banerjee et al., 2002).

Synthesis and Reactivity

The synthesis and reactivity of related compounds, highlighted by the transformation of 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide into novel heterocyclic systems, underscore the versatility of these molecules in creating pharmacologically active structures. Such synthetic pathways enable the exploration of new therapeutic agents and contribute to the diversity of compounds available for biological testing (Deady & Devine, 2006).

Pharmacological Potential

Investigations into polymorphic modifications of related compounds, such as those possessing diuretic properties for hypertension treatment, illustrate the pharmacological relevance of these molecules. Understanding the crystal packing and molecular interactions within different polymorphic forms is critical for optimizing the bioavailability and therapeutic efficacy of potential drug candidates (Shishkina et al., 2018).

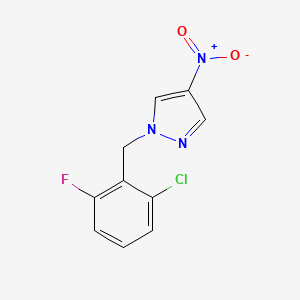

Antimicrobial and Antitubercular Activities

Research on pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives showcases the potential of such compounds in addressing infectious diseases. The design, synthesis, and confirmation of these compounds' structures, coupled with their screening for antitubercular and antibacterial activities, highlight the importance of structural modifications in enhancing biological activity and developing new antimicrobial agents (Bodige et al., 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-5-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O3/c1-28-17-7-5-16(6-8-17)25-12-14(10-18(25)26)19(27)24-11-13-3-2-4-15(9-13)20(21,22)23/h2-9,14H,10-12H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOHLGAOUBQYKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxyphenyl)-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dimethyl-1-(4-methylphenyl)-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2508248.png)

![1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one](/img/structure/B2508254.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2508259.png)

![Tert-butyl 2-[(2R)-piperidin-2-YL]acetate](/img/structure/B2508260.png)

![(Z)-5-(4-bromobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2508261.png)

![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester](/img/structure/B2508262.png)